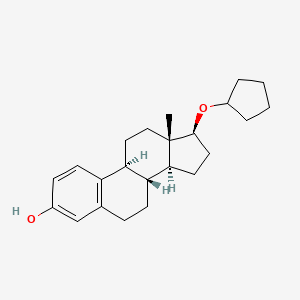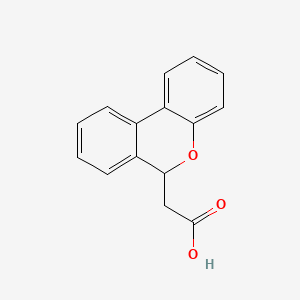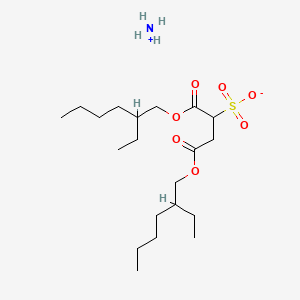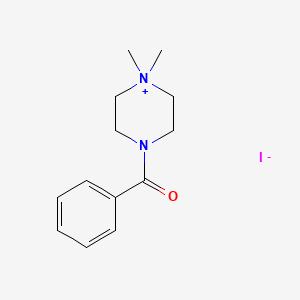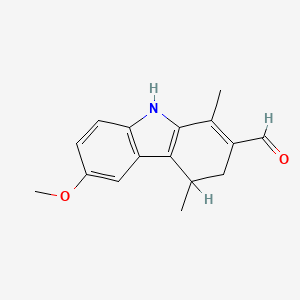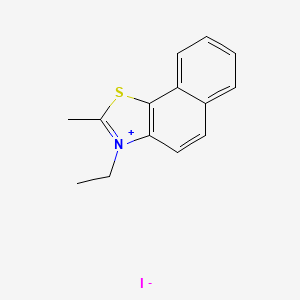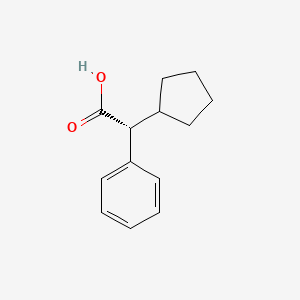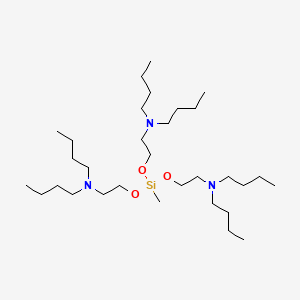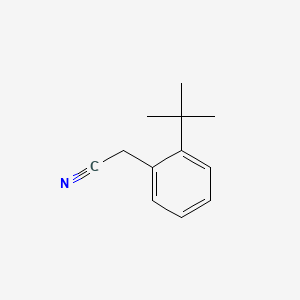![molecular formula C9H22NO5P B12671965 Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate CAS No. 38843-86-6](/img/structure/B12671965.png)
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate is a chemical compound with the molecular formula C9H22NO5P and a molecular weight of 255.248441. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate involves several steps. One common method includes the reaction of bis(2-hydroxypropyl)amine with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dimethyl phosphite: Used as a reagent in organic synthesis.
Bis(2-hydroxypropyl)amine: A precursor in the synthesis of various phosphonate derivatives.
Phosphonic acid derivatives: Known for their applications in medicine and industry
The uniqueness of this compound lies in its ability to undergo specific chemical reactions and its wide range of applications in different fields .
Properties
CAS No. |
38843-86-6 |
|---|---|
Molecular Formula |
C9H22NO5P |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-[dimethoxyphosphorylmethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H22NO5P/c1-8(11)5-10(6-9(2)12)7-16(13,14-3)15-4/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
SLJIKADEGHILDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CP(=O)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


